5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Description
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-bromo-8-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-3-8(11)7-4-5-12-10(13)9(6)7/h2-3H,4-5H2,1H3,(H,12,13) |
InChI Key |
AHZPLUAHUSDNNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)CCNC2=O |
Origin of Product |
United States |
Preparation Methods
Procedure
Synthesis of 3-bromo-6-methylphenethylamine :
- Start with 3-bromo-6-methylbenzaldehyde.
- Convert to β-phenethylamine via Henry reaction (nitroalkene formation) followed by catalytic hydrogenation.
-
- React with chloroacetyl chloride to form the β-phenethylamide.
-
- Treat with POCl₃ or PCl₃ under reflux to form 5-bromo-8-methyl-3,4-dihydroisoquinolin-1-one.
-
- Hydrogenate the 3,4-dihydro intermediate using Pd/C or NaBH₄ to yield the tetrahydroisoquinolinone.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | POCl₃, reflux, 4 h | 65% | , |
| Reduction | NaBH₄, MeOH, 0°C → rt | 85% |
Reductive Amination/Suzuki Coupling Sequence
Adapted from Thieme Connect, this modular approach introduces substituents via sequential coupling reactions.
Procedure
-
- React 2-bromo-5-methylbenzaldehyde with aniline in MeOH/AcOH, followed by NaCNBH₃ reduction to form N-(2-bromo-5-methylbenzyl)aniline.
-
- Use Pd(PPh₃)₄ and methylboronic acid to replace the bromine at position 5 with a methyl group.
-
- Treat with TFA/Et₃SiH in DCM to cyclize into the tetrahydroisoquinoline framework.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Cs₂CO₃, 75°C, 19 h | 55% | |
| Cyclization | TFA/Et₃SiH, rt, 3 h | 70% |
Palladium-Catalyzed Carbonylation
Inspired by Ambeed’s protocol, this method installs the carbonyl group via carbon monoxide insertion.
Procedure
-
- Start with 8-methyl-3,4-dihydroisoquinoline.
- Brominate at position 5 using NBS or Br₂/Fe.
-
- Treat with Pd(dppf)Cl₂, CO gas, and MeOH at 85°C to form the ketone.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, CCl₄, 80°C, 12 h | 78% | |
| Carbonylation | Pd(dppf)Cl₂, CO, MeOH, 85°C, 16 h | 80% |
Directed Lithiation/Methylation
This method leverages directed ortho-metalation to introduce substituents regioselectively.
Procedure
-
- Treat 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one with LDA at -78°C.
-
- Quench with methyl iodide to install the methyl group at position 8.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Lithiation | LDA, THF, -78°C, 1 h | 60% |
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Bischler-Napieralski | High yields, scalable | Requires multi-step synthesis |
| Suzuki Coupling | Modular, late-stage functionalization | Low reactivity of methyl boronic acid |
| Carbonylation | Efficient ketone installation | Specialized CO equipment needed |
Chemical Reactions Analysis
5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and the reactions are typically conducted under reflux conditions to ensure complete conversion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key analogs of 5-Bromo-8-methyl-THIQ, highlighting substituent positions, molecular properties, and applications:
Substituent Position and Reactivity
- Bromine Reactivity: Bromine at position 5 (as in 5-Bromo-7-chloro-THIQ and 5-Bromo-8-methyl-THIQ) is a common site for cross-coupling reactions. For example, 7-Bromo-5-fluoro-THIQ undergoes Suzuki-Miyaura coupling with boronic esters to form biaryl derivatives .
- Halogen vs. Alkyl Groups : Chlorine and fluorine substituents (e.g., in 5-Bromo-7-chloro-THIQ and 5-Bromo-7-fluoro-THIQ) increase molecular weight and polarity compared to methyl groups. Methyl substitution enhances hydrophobicity (log<em>P</em>), which could improve membrane permeability in drug design.
Structural and Conformational Analysis
- Ring Puckering: In 3-hydroxymethyl-THIQ (), the tetrahydroisoquinolinone ring adopts a screw-boat conformation with puckering parameters <em>Q</em> = 0.42 Å and θ ≈ 64°, influenced by the hydroxymethyl substituent . The methyl group in 5-Bromo-8-methyl-THIQ may similarly distort the ring, affecting crystal packing and solubility.
- Hydrogen Bonding: Analogs like 3-(3-bromobenzyl)isoquinolin-1(2H)-one exhibit intermolecular N–H⋯O hydrogen bonds, stabilizing their crystal structures .
Biological Activity
5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a synthetic compound belonging to the tetrahydroisoquinoline class, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is C10H10BrNO, with a molecular weight of 240.10 g/mol. The compound features a bromine atom at the 5th position and a methyl group at the 8th position on the tetrahydroisoquinoline ring. These structural characteristics contribute to its unique biological properties and reactivity.
The biological activity of 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is primarily attributed to its interactions with various biological targets:
- Enzyme Modulation : The compound has been shown to interact with specific enzymes involved in critical biological pathways. For instance, it may inhibit or activate certain kinases or phosphatases, impacting cell cycle regulation and apoptosis.
- Receptor Binding : It exhibits binding affinity to various receptors, potentially modulating neurotransmitter systems or influencing cellular signaling pathways related to disease processes.
Biological Activities
Research indicates that 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one possesses several notable biological activities:
- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For example:
- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels suggests potential applications in treating conditions such as Alzheimer's disease.
- Antimicrobial Activity : Preliminary studies indicate that 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one may exhibit antimicrobial properties against certain bacterial strains .
Research Findings
Several studies have explored the biological activities of 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one:
Table 1: Summary of Biological Activities
Case Studies
In a notable study examining the antiproliferative effects of tetrahydroisoquinoline derivatives including 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one:
- Methodology : The study utilized the CellTiter-Glo assay to evaluate cell viability across multiple cancer cell lines.
- Findings : The compound demonstrated superior activity compared to traditional chemotherapeutics in certain contexts, highlighting its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, and how can purity be optimized?
- Methodology :
- Bromination : Start with a methyl-substituted tetrahydroisoquinolinone precursor. Use N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) under argon at 60–70°C for regioselective bromination .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor by TLC (Rf ~0.3 in 9:1 dichloromethane/diethyl ether) .
- Characterization : Confirm structure via NMR (DMSO-d6, 500 MHz: δ 7.62–9.37 ppm for aromatic protons) and IR (peaks at 1582 cm for C=N stretch) .
Q. How should researchers handle solubility and storage of this compound to ensure stability?
- Methodology :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) at 10–20 mM. For aqueous compatibility, use co-solvents like 10% Tween-80 or cyclodextrin derivatives .
- Storage : Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation products via HPLC .
Q. What spectroscopic techniques are critical for verifying the compound’s structural integrity?
- Methodology :
- NMR : Assign all protons and carbons using , , and 2D NMR (COSY, HSQC). Key signals include the methyl group (δ ~2.5 ppm) and carbonyl resonance (δ ~170 ppm) .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight (expected [M+H]+ ~255.1) and isotopic patterns for bromine (1:1 ratio for M/M+2 peaks) .
Advanced Research Questions
Q. How can the biological activity of this compound be systematically evaluated in kinase inhibition assays?
- Methodology :
- Assay Design : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ATP-Glo™ luminescent assays. Include positive controls (staurosporine) and measure IC values via dose-response curves (1 nM–100 μM) .
- Cytotoxicity Testing : Use MTT assays on HEK293 and cancer cell lines (e.g., MCF-7) to differentiate target-specific activity from nonspecific toxicity .
Q. What strategies resolve contradictions in reported SAR data for brominated tetrahydroisoquinolinones?
- Methodology :
- Comparative Analysis : Compare activity of 5-Bromo-8-methyl derivatives with analogues (e.g., 5-Fluoro-8-bromo, 8-Trifluoromethoxy) using standardized assays .
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess interactions with target proteins. Validate with mutagenesis (e.g., EGFR T790M mutation) .
Q. How does the methyl group at position 8 influence the compound’s metabolic stability in vivo?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Compare half-life (t) with des-methyl analogues .
- In Silico Prediction : Use ADMET Predictor™ to assess CYP450 inhibition and LogP changes due to methyl substitution .
Q. What are the best practices for analyzing photodegradation pathways under varying light conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
